Diclofenac glucuronide

Description

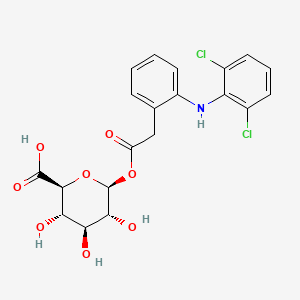

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19Cl2NO8/c21-10-5-3-6-11(22)14(10)23-12-7-2-1-4-9(12)8-13(24)30-20-17(27)15(25)16(26)18(31-20)19(28)29/h1-7,15-18,20,23,25-27H,8H2,(H,28,29)/t15-,16-,17+,18-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXIKYYSIYCILNG-HBWRTXEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)NC3=C(C=CC=C3Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)CC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)NC3=C(C=CC=C3Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19Cl2NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301314170 | |

| Record name | Diclofenac glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64118-81-6 | |

| Record name | Diclofenac glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64118-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diclofenac glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064118816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diclofenac glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DICLOFENAC GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8BEZ13XEN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Hypothesis Regarding Diclofenac Acyl Glucuronide and Toxicity

Enzymatic Synthesis of Diclofenac Acyl Glucuronide

The primary pathway for the formation of diclofenac acyl glucuronide is through a phase II metabolic reaction known as glucuronidation. This process is catalyzed by a family of enzymes called uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs). mdpi.com Specifically, UGT2B7 has been identified as the major isoform responsible for the glucuronidation of diclofenac. mdpi.comcaymanchem.com

In Vitro and In Vivo Glucuronidation Processes

Both in vitro and in vivo studies have confirmed the formation of diclofenac acyl glucuronide. mdpi.comrsc.org In vitro experiments using liver microsomes from various species, including humans, have demonstrated the enzymatic conjugation of diclofenac with glucuronic acid to form its acyl glucuronide. mdpi.comnih.gov These in vitro systems often utilize cofactors like uridine diphosphate (B83284) glucuronic acid (UDPGA) to facilitate the reaction. mdpi.com In vivo, diclofenac acyl glucuronide has been identified as a major metabolite in both animals and humans following the administration of diclofenac. mdpi.comeuropa.eu

Species and Tissue Specificity in Glucuronidation

The rate and extent of diclofenac glucuronidation exhibit significant variability across different species and tissues. mdpi.comnih.gov

Studies comparing the glucuronidation rates in different tissues have consistently shown that the liver is the primary site for this metabolic process. mdpi.comnih.gov In both rats and humans, liver microsomes display significantly higher rates of diclofenac glucuronide formation compared to intestinal and kidney microsomes. mdpi.comnih.gov

Furthermore, the rate of diclofenac glucuronidation in liver microsomes varies considerably among different species. Research has shown that mouse liver microsomes exhibit the highest maximum reaction rate (Vmax), followed by human, dog, monkey, and rat liver microsomes. mdpi.comnih.gov

Interactive Table: Maximum Reaction Rate (Vmax) of Diclofenac Glucuronidation in Liver Microsomes of Different Species

| Species | Vmax (nmol/min/mg) |

| Mouse | 7.22 |

| Human | 6.66 ± 0.33 |

| Dog | 5.05 ± 0.42 |

| Monkey | 3.88 ± 0.15 |

| Rat | 0.83 ± 0.04 |

This data highlights the marked differences in the metabolic capacity for diclofenac glucuronidation across various species. mdpi.comnih.gov

Isomerization and Chemical Reactivity of Diclofenac Acyl Glucuronide

Diclofenac acyl glucuronide is a chemically unstable molecule that undergoes spontaneous intramolecular rearrangement, a process known as acyl migration. nih.govresearchgate.net This reactivity is a key characteristic of this metabolite.

Spontaneous Acyl Migration and Isomer Formation (e.g., 2-, 3-, and 4-O-acyl isomers)

The initial product of glucuronidation is the 1-β-O-acyl glucuronide. However, this isomer is labile and can spontaneously rearrange to form more stable positional isomers, namely the 2-, 3-, and 4-O-acyl isomers. nih.govresearchgate.net This acyl migration occurs without enzymatic catalysis and is influenced by pH. researchgate.net The formation of these isomers has been observed in in vitro incubation studies. nih.govresearchgate.net

Half-life and Chemical Instability of 1-β Diclofenac Acyl Glucuronide

The inherent instability of the 1-β-O-acyl glucuronide isomer is reflected in its relatively short half-life. In vitro studies have shown that the half-life of diclofenac 1-β acyl glucuronide can vary depending on the conditions. For instance, in a phosphate (B84403) buffer at pH 7.4, the half-life has been reported to be around 46.5 minutes. nih.gov Another study reported a degradation half-life of 0.78 hours (approximately 47 minutes) under similar conditions. researchgate.netliverpool.ac.uk This instability is a critical factor in its potential to react with other molecules.

The Intricate Metabolic Journey of Diclofenac Acyl Glucuronide

Molecular Mechanisms of Diclofenac Acyl Glucuronide Mediated Interactions with Biomolecules

Covalent Protein Adduct Formation

The formation of covalent adducts between DCF-AG and proteins is a critical event that can alter protein structure and function, potentially leading to immune-mediated toxicities. This process involves the direct interaction of the electrophilic acyl glucuronide with nucleophilic residues on proteins.

Diclofenac (B195802) acyl glucuronide can covalently bind to proteins through two primary mechanisms: transacylation and Schiff base formation. mdpi.comresearchgate.net

Transacylation involves the direct nucleophilic attack by an amino acid residue on the ester linkage of the acyl glucuronide. This results in the transfer of the diclofenac acyl group to the protein, releasing the glucuronic acid moiety. In vitro studies have shown that the 1-β isomer of DCF-AG is primarily responsible for the formation of these transacylation adducts. liverpool.ac.uk

Schiff Base Formation is a more complex process that occurs after the intramolecular rearrangement of the initial 1-β-O-acyl glucuronide to other positional isomers. These isomers can then open to form a reactive aldehyde. This aldehyde can subsequently react with a primary amine group on a protein, such as the ε-amino group of a lysine (B10760008) residue, to form an imine, also known as a Schiff base. This process results in the covalent attachment of the entire diclofenac glucuronide molecule to the protein. researchgate.netnih.gov Both transacylation and Schiff base adducts have been detected in patients who have been administered diclofenac. researchgate.net

Table 1: Mechanisms of Diclofenac Acyl Glucuronide Protein Adduction

| Mechanism | Description | Key Features |

| Transacylation | Direct nucleophilic displacement of the glucuronic acid moiety by a protein nucleophile. | Results in the acylation of the protein with the diclofenac moiety. |

| Schiff Base Formation | Reaction of an isomeric, open-chain form of the glucuronide with a protein amine group. | Retains the glucuronic acid moiety within the protein adduct. |

Research has consistently identified lysine residues as the primary targets for covalent modification by diclofenac acyl glucuronide. researchgate.netliverpool.ac.uk The ε-amino group of lysine is a potent nucleophile that can participate in both transacylation and Schiff base formation. In vitro studies using human serum albumin (HSA) have demonstrated that DCF-AG can acylate and/or glycate multiple lysine residues on the protein. researchgate.net The specific lysine residues that are modified can vary, and multiple adductions on a single protein molecule are possible. researchgate.net

The extent of covalent adduct formation is influenced by the molar ratio of diclofenac acyl glucuronide to the target protein. nih.gov In vitro experiments with HSA have shown that a higher molar ratio of DCF-AG to HSA leads to a greater extent of protein modification. nih.gov For instance, at a 50:1 molar ratio, covalent binding reaches a maximum level more rapidly compared to a 10:1 molar ratio. nih.gov This concentration-dependent modification underscores the importance of local concentrations of the reactive metabolite in vivo. liverpool.ac.uk

Table 2: Effect of Molar Ratio on Diclofenac Residue Binding to HSA In Vitro

| Molar Ratio (AG:HSA) | Maximum Molar Equivalents of Diclofenac Bound (%) | Time to Reach Maximum Binding (Approx.) |

| 50:1 | 1.78 ± 0.28 | ~6 hours |

| 10:1 | 0.62 ± 0.10 | ~6 hours |

Data adapted from in vitro studies incubating diclofenac 1-β AG with HSA at 37°C, pH 7.4. nih.gov

While many proteins could theoretically be targets for DCF-AG, research has focused on several key proteins due to their abundance and physiological relevance.

Human serum albumin is a major target for adduction by diclofenac acyl glucuronide both in laboratory settings and within the human body. researchgate.netliverpool.ac.uk As the most abundant plasma protein, its modification by reactive metabolites is of significant interest. In vitro studies have confirmed that DCF-AG covalently binds to HSA in a time- and concentration-dependent manner. liverpool.ac.ukresearchgate.net Mass spectrometric analyses of HSA from patients taking diclofenac have provided definitive proof of in vivo adduct formation, identifying both N-acylation and glycation modifications on several of the protein's 59 lysine residues. nih.gov

The liver is the primary site of diclofenac metabolism, and as such, hepatic proteins are at high risk of adduction by DCF-AG. nih.gov Studies using rat hepatic microsomes have demonstrated that [14C]diclofenac covalently binds to microsomal proteins in a manner dependent on the presence of the cofactor UDP-glucuronic acid (UDPGA), confirming the role of the acyl glucuronide metabolite. nih.gov Electrophoretic analysis has identified a radiolabeled protein band with an apparent molecular weight of 60 kDa in these experiments. nih.gov Furthermore, the formation of selective protein adducts in the liver, particularly a 118 kDa adduct in canalicular membrane subfractions, has been shown to be dependent on the hepatobiliary transport of DCF-AG. nih.gov UDP-glucuronosyltransferases (UGTs), the enzymes responsible for forming DCF-AG, have also been identified as targets for covalent adduction. mdpi.com

Specific Protein Targets of Diclofenac Acyl Glucuronide

Dipeptidyl Peptidase IV (DPPIV)

Dipeptidyl Peptidase IV (DPPIV), a membrane-bound glycoprotein, has been identified as a target for covalent modification by the reactive metabolite, diclofenac acyl glucuronide. researchgate.net This interaction is significant as DPPIV is a canalicular membrane protein involved in various physiological processes. nih.gov The mechanism of adduction is believed to occur following the hepatic transport and biliary excretion of the acyl glucuronide. nih.gov

Research on analogous reactive acyl glucuronides, such as that of zomepirac, has provided insights into this process. Studies have shown that the acyl glucuronide metabolite can covalently bind to DPPIV. nih.gov In studies with zomepirac, the modified protein was identified as DPPIV through immunoblotting techniques using specific antibodies. nih.gov This covalent modification was demonstrated to occur both in vivo in rat liver homogenates and in vitro with recombinant human and rat DPPIV. nih.gov The reactive nature of the acyl glucuronide itself is the driving force for this covalent bond formation, as the parent drug does not form these adducts. nih.gov While the precise molecular interactions and functional consequences of diclofenac acyl glucuronide binding to DPPIV are a subject of ongoing investigation, its identification as a target highlights a specific molecular interaction that may contribute to the broader biological effects of diclofenac metabolism. researchgate.net

UDP-Glucuronosyltransferase (UGT) Isoforms

UDP-Glucuronosyltransferases (UGTs) are the enzymes responsible for the formation of diclofenac acyl glucuronide from the parent drug. nih.gov Ironically, these metabolizing enzymes are themselves targets for covalent adduction by their reactive product. researchgate.net This interaction represents a self-contained mechanism of bioactivation and subsequent covalent binding within the liver.

Several UGT isoforms are involved in the glucuronidation of diclofenac, with UGT2B7 being the primary catalyst for this reaction. researchgate.netnih.gov UGT1A9 also contributes to the formation of diclofenac acyl glucuronide. nih.gov Studies have demonstrated that diclofenac acyl glucuronide can form covalent adducts with these UGT isoforms. nih.gov The capacity for adduct formation can vary between different NSAID acyl glucuronides and UGT isoforms. For instance, the ability of diclofenac acyl glucuronide to form covalent adducts with UGT1A9 and UGT2B7 has been shown to be significantly higher than that of other NSAID glucuronides like mefenamic acid-AG. nih.gov A correlation has been observed between the chemical instability of an NSAID acyl glucuronide and its propensity to form covalent adducts with UGT2B7, suggesting that more labile glucuronides lead to higher levels of irreversible binding. nih.gov

Impact of Covalent Adduction on Protein Function

The covalent binding of diclofenac acyl glucuronide to biomolecules is not a benign event and can have significant consequences for protein function. nih.gov The formation of these adducts can lead to the dysfunction of the target proteins. nih.gov This alteration of protein structure and function is a hypothesized cause of hypersensitivity reactions associated with certain carboxylate drugs like diclofenac.

When diclofenac acyl glucuronide forms a covalent bond with a protein, it can disrupt its native conformation, interfere with substrate binding sites, or alter its interactions with other molecules. This can lead to an inhibition or complete loss of the protein's biological activity. Furthermore, the modified protein can be recognized by the immune system as a foreign entity, potentially triggering an immune response. nih.gov This haptenation of endogenous proteins is a key hypothesis in the development of idiosyncratic drug-induced liver injury. While a direct causal link between the covalent binding of diclofenac acyl glucuronide and toxicity has not been definitively established, the potential for protein dysfunction and the acquisition of antigenicity are critical considerations in understanding the molecular mechanisms of adverse drug reactions. nih.govresearchgate.net

Detection and Characterization of Protein Adducts

The identification and characterization of protein adducts formed by diclofenac acyl glucuronide are crucial for understanding the mechanisms of its reactivity and potential toxicity. Several analytical techniques are employed for this purpose, with mass spectrometry and alkaline hydrolysis being prominent methods.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the definitive identification and structural characterization of diclofenac acyl glucuronide-protein adducts. This technique allows for the detection of specific modifications on proteins isolated from both in vitro incubations and in vivo samples from patients.

In a typical workflow, the adducted protein of interest, such as human serum albumin (HSA), is isolated and then enzymatically digested into smaller peptides. These peptides are then separated by liquid chromatography and analyzed by tandem mass spectrometry. The mass spectrometer measures the mass-to-charge ratio of the peptides, and fragmentation analysis provides sequence information. The presence of a diclofenac acyl glucuronide adduct is identified by a characteristic mass shift in the modified peptide compared to its unmodified counterpart. This method can pinpoint the specific amino acid residues that have been modified, with lysine residues being common targets for N-acylation and glycation by the acyl glucuronide. LC-MS/MS has been instrumental in demonstrating that both acylation (addition of the diclofenac moiety) and glycation (addition of the entire diclofenac acyl glucuronide) occur on proteins like HSA.

Alkaline hydrolysis is a chemical method used to quantify the extent of covalent binding of diclofenac to proteins. This technique relies on the principle that the ester bond linking the diclofenac moiety to the protein (in the case of acylation adducts) can be cleaved under strong alkaline conditions, releasing the parent drug.

Interaction with Transporters

Diclofenac acyl glucuronide is a substrate for a variety of drug transporters, which play a critical role in its disposition in the liver and kidneys. researchgate.net These transporters mediate the movement of the metabolite across cell membranes, influencing its concentration in different tissues and its ultimate excretion from the body.

The interaction of diclofenac acyl glucuronide with transporters is extensive. It has been identified as a substrate for several members of the organic anion transporter (OAT) family, including OAT1, OAT2, OAT3, and OAT4. researchgate.net Additionally, it is transported by organic anion-transporting polypeptides (OATPs), specifically OATP1B1 and OATP2B1. researchgate.net Efflux transporters are also heavily involved in the handling of this metabolite. These include the multidrug resistance proteins MRP2 and MRP3, as well as the breast cancer resistance protein (BCRP). researchgate.net

The affinity of diclofenac acyl glucuronide for these transporters varies, as indicated by their Michaelis-Menten constants (Km).

| Transporter | Km (µM) |

|---|---|

| OAT1 | 60.2 |

| OAT2 | 8.6 |

| OAT3 | 112 |

| OAT4 | 103.9 |

| OATP1B1 | 34 |

| OATP2B1 | 105 |

| MRP2 | 145 |

| MRP3 | 196 |

| BCRP | 152 |

These transporters are strategically located in key organs of drug disposition. In the liver, OATP1B1, OATP2B1, OAT2, and MRP3 are found on the basolateral (sinusoidal) membrane of hepatocytes, facilitating uptake from the blood and efflux back into circulation. researchgate.net On the canalicular membrane, which faces the bile ducts, MRP2 and BCRP are responsible for the biliary excretion of diclofenac acyl glucuronide. researchgate.net In the kidney, OAT1, OAT2, and OAT3 are located on the basolateral membrane of renal proximal tubule cells, mediating uptake from the blood, while MRP2, BCRP, and OAT4 are on the apical membrane, facilitating secretion into the urine. researchgate.net The interplay of these transporters is thus crucial in determining the systemic and tissue-specific exposure to this reactive metabolite. researchgate.net

Diclofenac Acyl Glucuronide as a Substrate for Transporters

Diclofenac acyl glucuronide (DF-AG), the major metabolite of diclofenac, is recognized as a substrate by a wide array of drug transporters. nih.govresearchgate.net These interactions are critical for its disposition in the body, particularly in key organs like the liver and kidneys. nih.govresearchgate.net In vitro studies have characterized the kinetics of DF-AG transport across various transporter proteins, identifying it as a substrate for members of the Organic Anion Transporter (OAT), Organic Anion-Transporting Polypeptide (OATP), Multidrug Resistance Protein (MRP), and Breast Cancer Resistance Protein (BCRP) families. nih.gov

DF-AG is a substrate for numerous OATs, which are primarily located on the basolateral membrane of renal proximal tubule cells and play a crucial role in the uptake of substances from the blood into the kidney for excretion. nih.govresearchgate.net In contrast to its parent drug, diclofenac, which is only a substrate for OAT2, DF-AG interacts with OAT1, OAT2, OAT3, and OAT4. nih.govresearchgate.net The affinity of DF-AG for these transporters varies, with the highest affinity observed for OAT2 (Kₘ = 8.6 µM). nih.gov The Michaelis-Menten constants (Kₘ) for the other OATs are 60.2 µM for OAT1, 112 µM for OAT3, and 103.9 µM for OAT4. nih.gov Studies have confirmed that DF-AG is an OAT1/3 substrate and exhibits OAT-dependent cytotoxicity. nih.gov

OATPs are uptake transporters found predominantly in the liver and intestine, facilitating the entry of compounds into cells. researchgate.netnih.gov DF-AG has been identified as a substrate for both OATP1B1 and OATP2B1. nih.gov The transport of DF-AG by these polypeptides is characterized by Kₘ values of 34 µM for OATP1B1 and 105 µM for OATP2B1. nih.govresearchgate.net Further investigation into OATP2B1, which is expressed in the intestine, demonstrated that its transport clearance of DF-AG is influenced by pH, with greater activity at the more acidic pH of 6.0 typical of the intestinal environment compared to pH 7.4. nih.gov In vitro assays using HEK-OATP2B1 cells determined a Vₘₐₓ of 17.6 ± 1.5 pmol/min/mg and a Kₘ of 14.3 ± 0.1 µM for DF-AG uptake. researchgate.netresearchgate.net

MRPs are efflux transporters that expel substances from cells. MRP2 is typically located on the apical membrane of hepatocytes and renal tubule cells, mediating excretion into bile and urine, while MRP3 is found on the basolateral membrane, returning substances to the bloodstream. nih.govfrontiersin.org DF-AG is a substrate for both MRP2 and MRP3. nih.govfrontiersin.org The Kₘ value for MRP2-mediated transport of DF-AG is 145 µM, while for MRP3 it is 196 µM. nih.govresearchgate.net

More detailed kinetic analysis revealed that MRP2 transports DF-AG with a Vₘₐₓ of 130 pmol/min/mg and a Kₘ of 50.5 µM. nih.gov In contrast, MRP3 exhibits more complex, biphasic kinetics, suggesting the presence of both high-affinity and low-affinity binding sites for DF-AG. nih.gov The high-affinity component has a Vₘₐₓ of 71.9 pmol/min/mg and a Kₘ of 1.78 µM, while the low-affinity component has a Vₘₐₓ of 170 pmol/min/mg and a Kₘ of 98.2 µM. nih.gov The intrinsic clearance for the high-affinity MRP3 site is substantially greater than that of MRP2. nih.gov

BCRP is another important efflux transporter located in various tissues, including the liver, intestine, and kidney, where it contributes to the elimination of xenobiotics. frontiersin.orgsemanticscholar.org Research has confirmed that DF-AG is a substrate for BCRP, with a reported Kₘ of 152 µM. nih.govresearchgate.net Along with MRP2, BCRP is involved in the canalicular efflux of DF-AG from the liver into the bile. researchgate.net

Table 1: Kinetic Parameters of Diclofenac Acyl Glucuronide as a Transporter Substrate

| Transporter Family | Transporter | Kₘ (µM) | Vₘₐₓ (pmol/min/mg) | Notes |

|---|---|---|---|---|

| OATs | OAT1 | 60.2 nih.gov | - | |

| OAT2 | 8.6 nih.govresearchgate.net | - | ||

| OAT3 | 112 nih.govresearchgate.net | - | ||

| OAT4 | 103.9 nih.gov | - | ||

| OATPs | OATP1B1 | 34 nih.govresearchgate.net | - | |

| OATP2B1 | 105 nih.govresearchgate.net | 17.6 researchgate.netresearchgate.net | Kₘ also reported as 14.3 µM researchgate.netresearchgate.net | |

| MRPs | MRP2 | 145 nih.govresearchgate.net | 130 nih.gov | Kₘ also reported as 50.5 µM nih.gov |

| MRP3 | 196 nih.govresearchgate.net | High-affinity: 71.9, Low-affinity: 170 nih.gov | Biphasic kinetics. High-affinity Kₘ: 1.78 µM, Low-affinity Kₘ: 98.2 µM nih.gov | |

| BCRP | BCRP | 152 nih.govresearchgate.net | - |

Inhibition of Transporters by Diclofenac Acyl Glucuronide

In addition to being a substrate, DF-AG can act as an inhibitor of certain transporters, creating the potential for drug-drug interactions. The most pronounced inhibitory effect has been observed on OAT3. nih.govfrontiersin.org Studies have shown that DF-AG is a potent inhibitor of OAT3, with a reported IC₅₀ value of less than 3 µM. nih.govfrontiersin.org One study specifically determined that DF-AG had the most effective inhibitory ability on methotrexate (B535133) uptake via OAT3 among several NSAID-glucuronides tested, with an IC₅₀ of 3.17 µM. nih.gov This strong inhibition suggests that clinically relevant concentrations of DF-AG could potentially affect the renal clearance of other drugs that are substrates of OAT3. nih.govnih.govfrontiersin.org

Table 2: Inhibitory Potency of Diclofenac Acyl Glucuronide on Transporters

| Transporter | IC₅₀ (µM) |

|---|---|

| OAT3 | < 3 nih.govfrontiersin.org |

| OAT3 | 3.17 nih.gov |

Role of Transporters in Diclofenac Acyl Glucuronide Disposition

The disposition of DF-AG is a complex process mediated by the coordinated action of various uptake and efflux transporters located in the liver and kidneys. nih.govresearchgate.net

In the liver, OATPs (OATP1B1, OATP2B1) and OAT2 facilitate the uptake of DF-AG from the blood into hepatocytes. nih.govresearchgate.net Once inside the liver, DF-AG can be eliminated into the bile via the canalicular efflux transporters MRP2 and BCRP, or it can be transported back into the systemic circulation via the basolateral efflux transporter MRP3. nih.govresearchgate.netresearchgate.net Studies using knockout mouse models have provided in vivo evidence for these roles; mice lacking Bcrp or Mrp3 showed significantly altered plasma concentrations and biliary excretion of DF-AG. nih.gov

In the kidney, OAT1, OAT2, and OAT3 on the basolateral membrane of proximal tubule cells mediate the uptake of DF-AG from the blood. nih.govresearchgate.net Subsequently, apical efflux transporters, including MRP2, BCRP, and OAT4, are responsible for its secretion into the urine. nih.govresearchgate.net This interplay between basolateral uptake and apical efflux in the kidneys is a key pathway for the ultimate removal of DF-AG from the body. nih.govresearchgate.net Therefore, the disposition of DF-AG is highly dependent on the function of these diverse transporter systems. nih.govresearchgate.net

Pharmacological and Toxicological Implications of Diclofenac Acyl Glucuronide

Role in Drug-Induced Liver Injury (DILI)

Diclofenac (B195802) acyl glucuronide, a major metabolite of diclofenac, is implicated in the pathogenesis of drug-induced liver injury (DILI). nih.govresearchgate.net While diclofenac is a widely used nonsteroidal anti-inflammatory drug (NSAID), it is associated with rare but potentially severe hepatotoxicity. researchgate.netnih.gov The formation of protein-reactive metabolites is considered a key factor in diclofenac-induced DILI. nih.gov

Contribution of Acyl Glucuronide versus Quinone Imine Metabolites to Hepatotoxicity

The hepatotoxicity of diclofenac is thought to be mediated by its reactive metabolites, including both the acyl glucuronide and quinone imines. nih.gov Diclofenac is metabolized through two main pathways: glucuronidation to form diclofenac acyl glucuronide (DCF-AG), primarily by the enzyme UGT2B7, and oxidation by cytochrome P450 enzymes (like CYP2C9) to form hydroxylated metabolites which can be further oxidized to reactive quinone imines. nih.goviaea.org

While both types of metabolites are reactive and can form adducts with proteins, their relative contributions to liver injury are still a subject of investigation. nih.gov Some studies suggest that the formation of diclofenac acyl glucuronide is a critical step, leading to covalent binding with liver proteins and potentially triggering an immune-mediated response. researchgate.net Other research points to the role of quinone imine metabolites, which can also form protein adducts and cause direct cellular damage through oxidative stress. nih.gov It is possible that a shift in the metabolic balance towards the formation of cytotoxic quinone imines could increase the risk of hepatotoxicity. nih.gov

Impact of Glutathione Depletion on Diclofenac Acyl Glucuronide-Induced Cytotoxicity

Glutathione (GSH) plays a crucial role in detoxifying reactive metabolites. Depletion of cellular glutathione can exacerbate the cytotoxicity induced by diclofenac and its metabolites. nih.govtandfonline.com Studies have shown that in glutathione-depleted hepatocytes, the cytotoxicity of diclofenac is significantly increased. nih.govtandfonline.com This is likely due to the reduced capacity of the cells to neutralize reactive species, leading to increased covalent binding of metabolites like diclofenac acyl glucuronide to cellular proteins and subsequent cell damage. nih.gov Research has indicated that glutathione depletion leads to significantly higher leakage of lactate (B86563) dehydrogenase (LDH), a marker of cell damage, from hepatocytes exposed to diclofenac. nih.govtandfonline.com Furthermore, in co-cultures of hepatocytes and macrophages, glutathione depletion was found to facilitate diclofenac-induced cytotoxicity. nih.gov

Influence of Genetic Polymorphisms (e.g., UGT2B7, CYP2C8) on DILI Risk

Genetic variations in the enzymes responsible for metabolizing diclofenac can influence an individual's susceptibility to DILI. nih.govresearchgate.net Polymorphisms in genes such as UGT2B7 and CYP2C8 have been associated with an increased risk of diclofenac-induced hepatotoxicity. nih.govnih.gov

The UGT2B72 allele, for instance, has been found to be more common in patients who have experienced diclofenac hepatotoxicity. nih.gov Enzyme kinetic analysis has revealed that the UGT2B72 variant exhibits a significantly lower intrinsic clearance of diclofenac glucuronidation compared to the wild-type enzyme. nih.gov This reduced glucuronidation capacity could lead to a metabolic shift towards the formation of more toxic oxidative metabolites, such as quinone imines. nih.gov Similarly, polymorphisms in CYP2C8, such as the CYP2C84 allele, have also been linked to diclofenac DILI. nih.govnih.gov The CYP2C84 mutant has shown reduced activity in the 4'-hydroxylation of diclofenac acyl glucuronide. nih.gov

Table 1: Impact of Genetic Polymorphisms on Diclofenac Metabolism and DILI Risk

| Gene Polymorphism | Enzyme Activity | Potential Consequence | Associated Risk |

| UGT2B72 | Almost 6-fold lower intrinsic clearance of diclofenac glucuronidation compared to UGT2B71. nih.gov | Decreased formation of diclofenac acyl glucuronide, potentially shifting metabolism towards oxidative pathways. nih.gov | Increased risk for diclofenac-induced hepatotoxicity. nih.gov |

| CYP2C8*4 | Approximately 35% reduced activity in the 4'-hydroxylation of diclofenac acyl glucuronide. nih.gov | Altered metabolism of diclofenac and its glucuronide metabolite. | More common in cases of diclofenac-induced DILI. nih.gov |

Gastrointestinal Toxicity and Enterohepatic Recirculation

Diclofenac acyl glucuronide is also a key player in the gastrointestinal toxicity associated with diclofenac, particularly in the small intestine. nih.gov This toxicity is closely linked to the process of enterohepatic recirculation. nih.govnih.gov

Role of Diclofenac Acyl Glucuronide in Small Intestinal Injury and Ulceration

While NSAIDs are well-known for causing gastric ulcers, they can also induce significant injury in the small intestine, including ulceration and bleeding. frontiersin.orgnih.gov There is strong evidence to suggest that diclofenac acyl glucuronide is directly involved in the pathogenesis of this small intestinal damage. nih.gov Studies in rats have demonstrated that the biliary excretion of diclofenac acyl glucuronide is a critical step for the development of intestinal ulcers. nih.gov When the enterohepatic circulation of diclofenac was blocked in rats deficient in a specific canalicular export pump, the animals were resistant to diclofenac-induced intestinal injury. nih.gov However, when bile containing diclofenac glucuronide was transferred to these rats, significant ulcer formation was observed. nih.gov This indicates a direct toxic effect of the acyl glucuronide metabolite on the intestinal mucosa.

Mechanisms of Enterohepatic Recirculation and its Impact on Toxicity

Enterohepatic recirculation is a process where drugs and their metabolites are excreted into the bile, stored in the gallbladder, released into the small intestine, and then reabsorbed back into the circulation. nih.govnih.gov This process can significantly prolong the exposure of the gastrointestinal tract to potentially toxic compounds. nih.gov

In the case of diclofenac, the parent drug is metabolized in the liver to diclofenac acyl glucuronide, which is then excreted into the bile. shu.ac.uk In the small intestine, bacterial β-glucuronidases can hydrolyze the acyl glucuronide, releasing the parent diclofenac, which can then be reabsorbed. nih.gov This cycle of excretion and reabsorption leads to repeated exposure of the intestinal epithelium to both diclofenac and its reactive acyl glucuronide metabolite, contributing to mucosal damage. nih.gov The combination of the NSAID with bile acids may further exacerbate the damage to intestinal epithelial cells. nih.gov

Modulation of Enterohepatic Recirculation (e.g., β-glucuronidase inhibition)

Diclofenac acyl glucuronide (DCF-AG) plays a crucial role in the enterohepatic recirculation of diclofenac. Following its formation in the liver, DCF-AG is excreted into the bile and enters the small intestine. In the gut, bacterial β-glucuronidase enzymes can hydrolyze DCF-AG, releasing the parent diclofenac, which is then reabsorbed into the systemic circulation. This process of enterohepatic recirculation prolongs the exposure of the gastrointestinal tract to diclofenac, which is believed to contribute to the intestinal damage associated with the drug.

Modulation of this pathway, particularly through the inhibition of β-glucuronidase, has been investigated as a therapeutic strategy to mitigate diclofenac-induced enteropathy. By inhibiting this enzyme, the cleavage of DCF-AG in the intestine is prevented, leading to reduced reabsorption of diclofenac and consequently lower intestinal exposure. Studies have shown that selective inhibition of bacterial β-glucuronidase can significantly reduce the severity of diclofenac-induced small intestinal injury in animal models without altering the systemic plasma concentrations of the drug.

Immunological Responses and Hypersensitivity Reactions

Diclofenac acyl glucuronide is implicated in the immunological responses and hypersensitivity reactions observed with diclofenac therapy. These reactions are thought to be triggered by the formation of drug-protein adducts that are recognized as neoantigens by the immune system.

Acyl Glucuronides as Haptens and Antigenic Determinants

Acyl glucuronides, including DCF-AG, are chemically reactive metabolites that can act as haptens. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier such as a protein. DCF-AG can covalently bind to proteins, forming drug-protein adducts. nih.govresearchgate.net This modification of endogenous proteins creates novel antigenic determinants that can be recognized by the immune system, leading to the activation of immune cells and the production of antibodies. nih.govplos.org

Correlation between Protein Adduction and Immune Activation

The formation of protein adducts by DCF-AG is considered a key step in the initiation of an immune response. nih.govresearchgate.net These adducts can be processed by antigen-presenting cells and presented to T-lymphocytes, leading to their activation and the subsequent inflammatory cascade. The extent of protein adduction may correlate with the severity of the immune-mediated adverse drug reaction. Research has identified covalent modifications of human serum albumin by diclofenac acyl glucuronide in patients, providing a direct link between the metabolite and the potential for immune system recognition. nih.gov

Other Toxicological Considerations

Nephrotoxicity and Protective Strategies (e.g., cilastatin)

Diclofenac use is associated with potential nephrotoxicity, and its acyl glucuronide metabolite is believed to play a role in this adverse effect. nih.govnih.gov DCF-AG can accumulate in the kidneys, where it may exert direct toxic effects on renal cells. The transport of DCF-AG into renal proximal tubule cells is mediated by organic anion transporters (OATs). nih.govnih.gov

Cilastatin (B194054), an inhibitor of the renal enzyme dehydropeptidase-I, has been investigated as a protective agent against diclofenac-induced nephrotoxicity. nih.govnih.gov Studies have shown that cilastatin can reduce the renal accumulation of both diclofenac and DCF-AG by inhibiting OATs. nih.govnih.gov This inhibition leads to decreased intracellular concentrations of the toxic metabolite in renal tubular cells, thereby mitigating cellular damage, oxidative stress, and apoptosis. nih.govnih.gov The protective effect of cilastatin highlights the importance of renal transport in the nephrotoxicity of diclofenac and its acyl glucuronide metabolite.

Analytical and Methodological Approaches in Diclofenac Acyl Glucuronide Research

In Vitro Research Models

In vitro models are fundamental in isolating and examining specific biological processes related to Diclofenac (B195802) acyl glucuronide without the complexities of a whole organism. These systems allow for controlled investigation into the metabolite's formation and interaction with cellular components.

Hepatocyte co-culture systems are utilized to better mimic the complex cellular environment of the liver. Advanced models, such as 3D multi-compartment hollow-fiber bioreactors, enable the co-cultivation of primary human hepatocytes with non-parenchymal liver cells. nih.gov In these systems, the metabolism of diclofenac is studied, revealing that it undergoes glucuronidation by the enzyme UGT2B7 to form Diclofenac acyl glucuronide. nih.govnsf.gov

Research using a 3D bioreactor system with primary human hepatocytes demonstrated the formation of Diclofenac acyl glucuronide over time. The formation, measured in relative mass spectrometry area units, increased to a maximum at 48 hours and then maintained a stable level. nih.gov

Table 1: Formation of Diclofenac Acyl Glucuronide in a 3D Hepatocyte Bioreactor System

| Time (hours) | Relative MS Area Units (x 10³) |

|---|---|

| 48 | 78.4 ± 34.1 |

| 120 | ~67.1 ± 41.2 |

Data adapted from a study on primary human hepatocyte cultivation in a perfused 3D bioreactor system. nih.gov

Other co-culture models have involved human hepatoma HepG2 cells with M1 or M2 macrophages derived from THP-1 cells. nih.gov These studies investigate the roles of different macrophage types in diclofenac-induced cytotoxicity and examine the expression levels of transporters relevant to Diclofenac acyl glucuronide, such as MRP2. nih.gov Previous work has also utilized co-cultures of isolated murine hepatocytes with peritoneal macrophages to show the involvement of Diclofenac acyl glucuronide in cytotoxicity. nih.gov

Microsomal incubation systems, which contain drug-metabolizing enzymes like uridine (B1682114) 5′-diphospho-glucuronosyltransferases (UGTs), are widely used to study the formation of Diclofenac acyl glucuronide. yecuris.com Comparative studies using microsomes from different tissues have shown that the liver is the primary organ for diclofenac glucuronidation. yecuris.comresearchgate.net

Research comparing liver, intestine, and kidney microsomes from both humans and rats found that glucuronidation rates were significantly higher in the liver. yecuris.comresearchgate.net These findings suggest the liver is the main site of Diclofenac acyl glucuronide formation in vivo. yecuris.com The UGT2B7 isoform has been identified as the major enzyme responsible for this metabolic pathway. yecuris.com

Significant species differences in the kinetics of Diclofenac acyl glucuronide formation have been observed in liver microsomes. Mouse liver microsomes exhibit the highest maximum reaction rate (Vmax), while rat liver microsomes have the slowest. yecuris.com This highlights the importance of caution when extrapolating metabolic data from animal models to humans. yecuris.com

Table 2: Kinetic Parameters of Diclofenac Glucuronidation in Liver Microsomes from Different Species

| Species | Kₘ (µM) | Vₘₐₓ (nmol/min/mg) |

|---|---|---|

| Human | 59.50 ± 7.79 | 6.66 ± 0.33 |

| Mouse | 91.85 ± 8.05 | 7.22 ± 0.28 |

| Monkey | 17.87 ± 2.59 | 3.88 ± 0.15 |

| Dog | 41.45 ± 10.21 | 5.05 ± 0.42 |

| Rat | 24.03 ± 4.29 | 0.83 ± 0.04 |

Data represents the mean ± SD from triplicate experiments using the Michaelis–Menten kinetic model. yecuris.com

The chemical reactivity of Diclofenac acyl glucuronide allows it to form covalent bonds with proteins, a process investigated using model proteins like Human Serum Albumin (HSA). researchgate.net While the parent drug, diclofenac, binds non-covalently to two specific sites on HSA, the acyl glucuronide metabolite has been shown to bind covalently. researchgate.net

In vitro studies have confirmed the covalent modification of lysine (B10760008) residues on HSA by Diclofenac acyl glucuronide in a manner that is dependent on both concentration and time. researchgate.net Further research has revealed that HSA can also act as a mild esterase, contributing to the hydrolysis of acyl glucuronides. researchgate.net This dual interaction of covalent binding and hydrolysis is a key area of investigation for understanding the disposition of Diclofenac acyl glucuronide in the bloodstream.

Molecular Modeling and In Silico Prediction of Reactivity

In addition to in vivo and in vitro studies, molecular modeling and in silico prediction methods are powerful tools for investigating the reactivity of diclofenac acyl glucuronide. These computational approaches provide insights into the chemical properties of the molecule that drive its instability and reactivity towards proteins.

Density Functional Theory (DFT) has been employed to model the reactants and transition states of the transacylation reaction of acyl glucuronides. These calculations have revealed differences in activation energies that are influenced by both the electronic and steric characteristics of the molecule. This, in turn, affects the rate of transacylation and hydrolysis.

Computational studies can also help in understanding the degradation pathways of acyl glucuronides. For instance, kinetic modeling can be used to determine the individual rate constants for acyl migration and hydrolysis reactions. These models can elucidate how factors like the presence of a charged carboxylate ion influence the reactivity of different isomers.

The development of quantitative structure-property relationship (QSPR) models is another significant in silico approach. These models aim to predict the degradation rate of acyl glucuronides based on various calculated descriptors of the aglycone structure. For example, a global model has been developed using a large and diverse set of aglycone structures to predict reactivity.

| Computational Method | Application in DF-AG Research | Key Findings/Predictions |

|---|---|---|

| Density Functional Theory (DFT) | Modeling of transacylation reaction | Calculation of activation energies, highlighting the influence of electronic and steric factors on reaction rates. |

| Kinetic Modeling | Elucidation of degradation pathways | Determination of rate constants for acyl migration and hydrolysis, showing differences in reactivity between isomers. |

| Quantitative Structure-Property Relationship (QSPR) | Prediction of degradation rates | Development of models based on aglycone structural descriptors to forecast the reactivity of acyl glucuronides. |

Overview of molecular modeling and in silico approaches in the study of diclofenac acyl glucuronide reactivity.

These computational methods are valuable for risk assessment in drug discovery and development, offering a way to predict the potential for acyl glucuronide-forming drugs to be reactive. nih.gov

Mitigation Strategies and Future Research Directions

Development of Diclofenac (B195802) Analogs with Reduced Acyl Glucuronide Formation

A primary strategy to mitigate toxicity is the development of diclofenac analogs structurally designed to resist or entirely avoid the metabolic pathway of glucuronidation. Research has shown that modifying the carboxylic acid group of diclofenac is an effective way to prevent the formation of the reactive acyl glucuronide metabolite.

Several approaches have been explored:

Modification at the Benzylic Position: Introducing fluorine atoms at the benzylic position (the carbon atom attached to both the phenyl ring and the carboxylic acid) has proven highly effective. These compounds were found to be resistant to glucuronidation and subsequently showed significantly less cytotoxicity in human hepatocytes compared to the parent diclofenac. Specifically, analogs with fluorine at the benzylic position and hydrogen at the 4'-position of the other aromatic ring were not only safer but also retained selective inhibitory activity against the COX-2 enzyme.

Replacement of the Carboxylic Group: Another successful strategy involves replacing the carboxylic group with bioisosteres—different functional groups with similar physical or chemical properties. While this approach was effective at increasing stability against both glucuronidation and oxidative metabolism, the choice of bioisostere is critical. For instance, replacing the carboxyl group with tetrazole, sulfonic acid, or sulfonamide groups reduced acyl glucuronide formation, but these analogs either lost their desired COX-inhibitory activity or induced strong cytotoxicity through other mechanisms.

These studies suggest that structural modification to prevent the initial formation of DCF-AG is a promising direction for developing safer nonsteroidal anti-inflammatory drugs (NSAIDs).

Table 1: Effects of Structural Modifications on Diclofenac Analogs

| Modification Strategy | Example Modification | Effect on Glucuronidation | Effect on Cytotoxicity | COX Inhibition |

| Benzylic Position | Introduction of fluorine atoms | Highly resistant | Significantly lower than diclofenac | Maintained selective COX-2 inhibition |

| Carboxylic Group | Replacement with a tetrazole group | Resistant | Strong cytotoxicity | N/A |

| Carboxylic Group | Replacement with sulfonic acid/sulfonamide | Resistant | N/A | Not preferable for COX inhibition |

| Aromatic Ring | Introduction of fluorine at the 5- and 4'-positions | Modest to high resistance to oxidation | Comparable to diclofenac | 4'-fluorine not preferable for COX inhibition |

Strategies to Minimize Protein Adduction

Given that the covalent binding of DCF-AG to proteins (protein adduction) is a key event in its toxicity, strategies to minimize this process are crucial. Protein adduction can occur through multiple pathways, including acylation and glycation at lysine (B10760008) residues.

Current and future strategies include:

Preventing DCF-AG Formation: The most direct way to prevent protein adduction is to prevent the formation of the reactive metabolite itself. The development of diclofenac analogs that are resistant to glucuronidation, as detailed in the previous section, is a primary example of this approach.

Modulating Transporter Activity: The transport of DCF-AG across cell membranes plays a critical role in its local concentration and, consequently, its ability to form protein adducts. The canalicular conjugate export pump, Mrp2 (multidrug resistance-associated protein 2), is responsible for transporting DCF-AG into the bile. The selective binding of diclofenac to proteins in the biliary tree is critically dependent on this hepatobiliary transport. Therefore, modulating the activity of transporters like Mrp2 could potentially alter the distribution of DCF-AG and reduce the formation of site-specific protein adducts.

Chemical Intervention: In drug discovery, chemical modifications can be devised to redirect the metabolism of a drug candidate away from the formation of reactive metabolites. This can involve altering physicochemical properties to favor other, less toxic metabolic pathways.

Pharmacogenomic Approaches to Predict Susceptibility

A significant challenge with diclofenac-induced liver injury is its idiosyncratic nature, meaning it only affects a small subset of individuals. Pharmacogenomics aims to identify genetic variations that predispose patients to this toxicity, allowing for personalized risk assessment.

Research has identified several key genes where polymorphisms are associated with an increased risk of diclofenac hepatotoxicity:

UGT2B7: This gene encodes the primary enzyme responsible for forming DCF-AG. The UGT2B7*2 allele has been found to be significantly more common in patients who have suffered from diclofenac-induced liver injury compared to control groups. This variant is associated with reduced glucuronidation of diclofenac, which may lead to increased bioactivation through alternative, hepatotoxic pathways.

ABCC2: This gene, also known as MRP2, encodes the transporter protein responsible for excreting DCF-AG from the liver into the bile. The C-24T variant in the ABCC2 gene was more prevalent in patients with hepatotoxicity. This genetic difference may lead to the accumulation of reactive diclofenac metabolites within liver cells, increasing the risk of adduct formation and subsequent injury.

CYP2C8: While CYP2C9 is the major enzyme for the oxidative metabolism of diclofenac, CYP2C8 is also involved. Different haplotype distributions for the CYP2C8 gene have been observed between patients with hepatotoxicity and control subjects, suggesting its role in contributing to susceptibility.

Identifying patients with these genetic risk factors could allow clinicians to choose alternative medications and avoid diclofenac-induced adverse events.

Table 2: Genetic Variants Associated with Diclofenac Hepatotoxicity

| Gene | Variant/Allele | Function of Protein | Association with Hepatotoxicity |

| UGT2B7 | UGT2B7*2 | Catalyzes diclofenac acyl glucuronidation | More common in patients; may reduce glucuronidation and increase bioactivation via other pathways. |

| ABCC2 (MRP2) | C-24T | Transports DCF-AG into bile | More common in patients; may lead to accumulation of reactive metabolites in the liver. |

| CYP2C8 | Various Haplotypes | Involved in oxidative metabolism of diclofenac | Different haplotype distributions observed in patients. |

Targeted Interventions for Diclofenac Acyl Glucuronide-Mediated Toxicity

Beyond prevention, research is exploring targeted interventions to counteract the toxic effects of DCF-AG once it has been formed. These strategies aim to disrupt the downstream pathological events initiated by the reactive metabolite.

Potential interventions include:

Inhibition of Metabolite Uptake: In the kidneys, DCF-AG has been identified as a substrate for organic anion transporters OAT1 and OAT3. The drug cilastatin (B194054) was found to inhibit the uptake of DCF-AG into renal proximal tubular cells, thereby decreasing its cytotoxicity. This suggests that inhibitors of specific transporters could be used clinically to alleviate organ-specific toxicity.

Targeting Mitochondrial Dysfunction: Diclofenac and its metabolites are known to have profound negative effects on mitochondrial function. Therefore, targeting mitochondria represents a promising therapeutic strategy. Elevating levels of cyclic AMP (cAMP) has been shown to be protective against diclofenac-induced toxicity in hepatocytes, suggesting that agents modulating this pathway could be beneficial.

Modulating Immune Responses: DCF-AG is believed to be involved in the activation of innate immunity and neutrophils, which contributes to acute liver injury. Pre-treatment with (-)-borneol, an inhibitor of the UGT enzyme, suppressed liver injury in mice by reducing DCF-AG concentrations and subsequent neutrophil infiltration. This highlights the potential for interventions that can modulate the immune response triggered by the metabolite.

Counteracting Oxidative Stress: DCF-AG has been shown to induce significant oxidative stress by increasing reactive oxygen species (ROS) and inhibiting the antioxidant enzyme superoxide (B77818) dismutase (SOD). This suggests that antioxidants could be a potential therapeutic avenue to mitigate DCF-AG-mediated cellular damage.

Elucidating the Role of Different Reactive Metabolites in Diclofenac Toxicity

While DCF-AG is a major focus, it is not the only reactive metabolite of diclofenac. The parent drug also undergoes oxidative metabolism, primarily by cytochrome P450 enzymes (like CYP2C9 and CYP3A4), to form hydroxylated metabolites such as 4'-hydroxydiclofenac (B1664172) and 5-hydroxydiclofenac. These can be further oxidized into highly reactive quinone imines.

There is an ongoing scientific debate about which reactive metabolite—the acyl glucuronide or the quinone imines—is the primary contributor to diclofenac-induced liver injury.

Evidence suggests that both DCF-AG and 4'-hydroxydiclofenac may be involved in acute cytotoxicity.

Inhibiting the formation of either DCF-AG (using a UGT inhibitor) or 4'-hydroxydiclofenac (using a CYP2C9 inhibitor) was shown to decrease lactate (B86563) dehydrogenase leakage (a marker of cell damage) from rat hepatocytes.

The development of diclofenac analogs that are resistant to glucuronidation but still undergo oxidative metabolism showed little to no cytotoxicity, suggesting that the acyl glucuronide pathway may be a more significant contributor to toxicity.

Q & A

Q. What analytical methods are recommended for quantifying diclofenac acyl glucuronide and its isomers in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is the gold standard for quantifying diclofenac acyl glucuronide and its isomers. Key steps include:

- Chromatographic separation : Use a reverse-phase column (e.g., Acquity HSS T3) to resolve isomers like 4'-hydroxy and 5-hydroxy metabolites .

- Ion transitions : Monitor MRM transitions such as m/z 471.0 → 295.0 for diclofenac acyl glucuronide and m/z 488.0 → 295.0 for hydroxylated glucuronides .

- Sample preparation : Dilute samples with organic solvents (e.g., acetonitrile) to stabilize reactive metabolites and reduce matrix effects .

Q. How does diclofenac acyl glucuronide contribute to drug-induced hepatotoxicity?

Diclofenac acyl glucuronide undergoes pH-dependent rearrangement, exposing a reactive keto group that covalently binds to hepatic proteins, leading to adduct formation and immune-mediated injury. Key mechanisms include:

- Protein adducts : Identified in rat hepatocytes and human plasma, particularly with albumin .

- Enzymatic bioactivation : UGT2B7 catalyzes glucuronidation, and the UGT2B72 polymorphic variant increases toxicity risk due to enhanced metabolite formation .

- In vitro assays : Incubate hepatocytes with diclofenac and use LC-MS/MS to detect glutathione (GSH) adducts (e.g., diclofenac-S-acyl-glutathione) as markers of reactivity .

Q. What experimental approaches assess the stability of diclofenac acyl glucuronide in physiological conditions?

- pH-dependent degradation : Incubate the metabolite in phosphate buffer (pH 7.4) and measure degradation half-life (t₁/₂) via LC-MS/MS. Diclofenac acyl glucuronide has a t₁/₂ of ~1.23 hours, indicating high reactivity compared to safer analogs (e.g., gemfibrozil glucuronide) .

- Reactivity screens : Use in vitro assays with nucleophiles (e.g., GSH) or trapping agents (e.g., methoxyamine) to detect covalent adducts .

Advanced Research Questions

Q. How can mass spectrometry imaging (MSI) resolve tissue-specific localization of diclofenac acyl glucuronide?

Nanospray desorption electrospray ionization (nano-DESI)-MSI enables label-free imaging with high spatial resolution:

- Tissue preparation : Section liver/kidney tissues without chemical fixation to preserve metabolite integrity .

- Signal enhancement : Use selected ion monitoring (SIM) centered on m/z 471.0 to improve sensitivity, achieving ~10x signal-to-noise ratio .

- Localization findings : In mice, diclofenac acyl glucuronide accumulates in the renal inner medulla (excretion pathway), while hydroxyl metabolites localize to the cortex (metabolic activity) .

Q. How do genetic polymorphisms and transporter proteins influence diclofenac acyl glucuronide toxicity?

- UGT2B7*2 variant : Associated with increased glucuronidation activity and elevated hepatotoxicity risk in humans .

- Transporter knockout models : In Mrp2/Bcrp1-deficient mice, biliary excretion of diclofenac acyl glucuronide decreases, leading to hepatic accumulation and mild hepatotoxicity. Mrp3 mediates sinusoidal efflux to blood, affecting systemic exposure .

- Methodological validation : Use transporter inhibitors (e.g., MK571 for MRP2) in perfused liver models to quantify biliary vs. systemic metabolite distribution .

Q. What computational models predict the degradation kinetics of acyl glucuronides?

- Kinetic modeling : Apply Runge-Kutta-Gill methods or Gepasi software to solve degradation rate constants (k) for transacylation and hydrolysis .

- Quantum mechanical calculations : Use B3LYP/6-31++G(d,p) level theory to compare activation energies (ΔE) of glucuronides vs. glucosides. Diclofenac acyl glucuronide exhibits faster degradation due to lower ΔE (~25 kJ/mol) .

- Electrophilicity index : Correlate electronic descriptors (e.g., ELUMO) with degradation rates to prioritize high-risk metabolites .

Q. How do interspecies differences in diclofenac metabolism impact toxicity studies?

- Excretion pathways : Humans excrete ~60% of diclofenac glucuronide renally, whereas rats favor biliary excretion, complicating hepatotoxicity extrapolation .

- In vitro-in vivo bridging : Use humanized liver chimeric mice or microphysiological systems to mimic human-specific metabolism and transporter expression .

Data Contradictions and Mitigation Strategies

Q. How to address discrepancies in metabolite reactivity across in vitro and in vivo systems?

- Reactivity assays : Combine in vitro GSH trapping with in vivo bile duct-cannulated models to quantify adduct formation in rats .

- pH considerations : Simulate alkaline biliary conditions (pH ~8.5) to assess glucuronide rearrangement and protein binding, which are underrepresented in standard buffer systems .

Q. Why do some studies report uniform hepatic distribution of diclofenac metabolites, while others show compartmentalization?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.